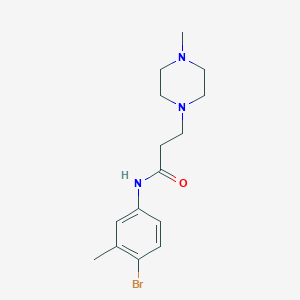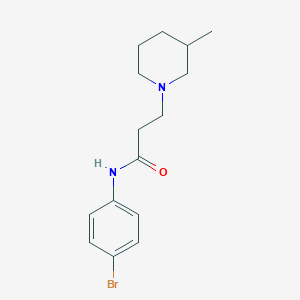![molecular formula C20H22FN3O3 B248187 N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE](/img/structure/B248187.png)
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a fluoro-phenyl group, and a piperazine ring. These structural features contribute to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE typically involves multiple steps, including the formation of the benzo[1,3]dioxole moiety and the introduction of the fluoro-phenyl and piperazine groups. One common synthetic route involves the following steps:
Formation of Benzo[1,3]dioxole: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of Fluoro-Phenyl Group: This step often involves a palladium-catalyzed C-N cross-coupling reaction using PdCl2, xantphos, and Cs2CO3 in a suitable solvent like 1,4-dioxane.
Formation of Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction with appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, nucleophiles, solvents like DMF or DMSO
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzo[1,3]dioxol-5-yl-3-(2,4-dimethyl-phenyl)-acrylamide
- 3-Benzo[1,3]dioxol-5-yl-N-cyclopropyl-acrylamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-(4-isobutyl-phenyl)-acrylamide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPANAMIDE is unique due to its combination of a benzo[1,3]dioxole moiety, a fluoro-phenyl group, and a piperazine ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C20H22FN3O3 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C20H22FN3O3/c21-16-3-1-2-4-17(16)24-11-9-23(10-12-24)8-7-20(25)22-15-5-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25) |
Clave InChI |
RFCWWVHEIDWZTO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide](/img/structure/B248107.png)

![N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248109.png)
![N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248111.png)



![3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide](/img/structure/B248117.png)

![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)

![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)

